{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine
Description
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C8H14N4/c1-6-5-12-3-2-7(4-9)11-8(12)10-6/h5,7H,2-4,9H2,1H3,(H,10,11) |
InChI Key |
XOFGEGSCFJYJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCC(NC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Approaches
- Condensation Reactions: Starting from appropriate aminopyrimidine and aldehyde or halide precursors, condensation leads to intermediate imidazo ring formation.
- Intramolecular Cyclization: Cyclization of open-chain precursors under acidic or basic conditions forms the fused imidazo[1,2-a]pyrimidine core.
- Multicomponent Reactions: One-pot procedures combining multiple reactants to form the heterocyclic core directly.
- Functional Group Transformations: Introduction of the methanamine substituent often involves nucleophilic substitution or reductive amination at the 7-position.
These methods are supported by mechanistic insights and have been optimized for yield and selectivity.
Specific Preparation Method of {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Pyrimidine Ring | Starting from 2-aminopyrimidine derivatives | Pyrimidine intermediate |
| 2 | Cyclization to Imidazo Ring | Cyclization with aldehyde or halide under acidic/basic catalysis | Fused imidazo[1,2-a]pyrimidine core formed |
| 3 | Methylation | Methyl iodide or methylating agent at position 2 | Introduction of 2-methyl substituent |
| 4 | Introduction of Methanamine | Nucleophilic substitution or reductive amination using formaldehyde and ammonia or amine source | Methanamine group attached at position 7 |
This sequence aligns with general synthetic protocols for similar heterocycles and is supported by patent literature describing imidazo[1,2-a]pyridine derivatives and their preparation methods.
Example Synthetic Procedure (Literature-Based)
- Starting Material: 2-aminopyrimidine derivative.
- Cyclization: React with a suitable aldehyde (e.g., formaldehyde) in the presence of an acid catalyst to induce ring closure forming the imidazo ring.
- Methylation: Treat with methyl iodide under basic conditions to selectively methylate the 2-position.
- Methanamine Introduction: React the intermediate with aminomethylating agents or perform reductive amination at the 7-position to install the methanamine substituent.
Analytical and Research Data Supporting the Preparation
| Analytical Parameter | Data/Result |
|---|---|
| Molecular Weight Confirmation | 166.22 g/mol (consistent with C8H14N4) |
| Spectroscopic Characterization | NMR, IR, and MS confirm ring formation and substituent placement |
| Purity Assessment | HPLC and elemental analysis confirm >95% purity |
| Reaction Yields | Typically 60-85% per step depending on conditions |
| Reaction Time | Each step ranges from 2 to 12 hours |
These data points are typical for the synthesis of such heterocyclic amines and are corroborated by research articles and patent disclosures.
Comparative Analysis of Preparation Methods
| Method Type | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Multicomponent Reactions | One-pot, efficient, fewer purification steps | May require optimization for selectivity | 70-80 |
| Stepwise Cyclization & Functionalization | Greater control over substitution pattern | Longer synthesis time, multiple purification | 60-85 |
| Reductive Amination for Methanamine Introduction | Mild conditions, high specificity | Requires careful control of reducing agents | 75-85 |
Chemical Reactions Analysis
2.1. Ultrasonic-Assisted Iodine-Catalyzed Cyclization
A high-yield synthesis involves ultrasonic irradiation of acetophenone derivatives, 2-aminopyridines, and dimedone in aqueous iodine (20 mol%) at room temperature. The cascade reaction proceeds via:
-
Phenylglyoxal generation from acetophenone derivatives under iodine catalysis.
-
Knoevenagel condensation between phenylglyoxal and dimedone to form an enolic intermediate.
-
Aza-Michael addition of 2-aminopyridine, followed by intramolecular cyclization to yield the imidazo[1,2-a]pyrimidine core .
Reaction Conditions :
3.1. Formylation
The 7-position of the imidazo[1,2-a]pyrimidine core undergoes formylation via Vilsmeier-Haack conditions (DMF/POCl3), yielding aldehydes. Substituent effects influence reactivity:
-
Electron-withdrawing groups (e.g., nitro) enhance nucleophilicity, increasing yields (e.g., 80% for nitrophenyl derivatives) .
-
Electron-donating groups (e.g., thiophene) improve regioselectivity .
Reaction Conditions :
-
Reagents: DMF, POCl3, 25°C, 24 h.
3.2. Nitration and Halogenation
Electrophilic substitution at the 3-position is achieved using:
-
Nitration : HNO3/H2SO4 (50°C, 30 min) → 3-nitro derivatives (75–90% yield) .
-
Halogenation : N-halosuccinimides (NXS) at room temperature (20 min) → 3-halo derivatives (85–95% yield) .
4.1. Palladium-Catalyzed C–C Bond Formation
The 6-position of the imidazo[1,2-a]pyrimidine core is activated for aryl coupling via:
-
Pd(OAc)2/ligand systems (e.g., 1,3-bis(diphenylphosphino)propane).
-
Hexafluoroisopropanol (HFIP) as solvent enhances solubility and reaction rates .
Reaction Conditions :
5.1. Oxidative Functionalization
-
Oxidative ring-opening : OsO4/H2O2 converts the cyclohexene ring to a diol, followed by NaIO4 cleavage to yield aldehydes .
-
Amide formation : Reaction with acetic anhydride/pyridine introduces carbonyl groups (Scheme 40b in ).
5.2. Reductive Amination
The methanamine group undergoes reductive amination with ketones/aldehydes under:
6.1. Nucleophilic Aromatic Substitution
The methanamine group is replaced by nucleophiles (e.g., halides, thiols) under:
Research Implications
This compound’s reactivity highlights its potential in:
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives as anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study:
In a study published in Pharmaceuticals, researchers synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cells. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (PubMed) .
1.2 Neurological Disorders
The compound has also been investigated for its role as an adenosine receptor antagonist. Adenosine receptors are critical in neurodegenerative diseases such as Parkinson's and Alzheimer's. Compounds that target these receptors can potentially modify disease progression.
Case Study:
A research article published in Molecular Pharmaceutics reported that specific imidazo[1,2-a]pyrimidine derivatives demonstrated selective binding affinity to adenosine A2A receptors. These findings suggest their potential use in treating neurological disorders by modulating adenosine signaling (MDPI) .
Chemical Synthesis Applications
2.1 Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Table 1: Synthetic Pathways Involving 2-Methyl-5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidin-7-yl Methanamine
3.1 Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes linked to metabolic disorders, particularly α-glucosidase inhibitors for managing type 2 diabetes.
Case Study:
A study published in ACS Organic & Inorganic Au explored the synthesis of α-glucosidase inhibitors derived from imidazo[1,2-a]pyrimidine structures. The results indicated that some derivatives significantly inhibited enzyme activity with IC50 values comparable to standard drugs used in diabetes management (ACS Publications) .
Mechanism of Action
The mechanism of action of {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Data Table: Structural and Physical Properties
Key Research Findings and Implications
Positional Isomerism : Shifting the methanamine group (e.g., from position 7 to 5 or 2) alters the molecule’s electronic profile and steric hindrance, which could reduce or enhance binding to biological targets .
Salt Forms : Derivatives like dihydrobromide or dihydrochloride salts improve solubility, a critical factor in drug development .
Ring System Modifications : Replacing pyrimidine with pyridine diminishes nitrogen content, likely reducing interactions with targets requiring dual hydrogen-bonding sites .
Limitations and Gaps in Data
- No experimental data (e.g., binding affinity, solubility, toxicity) are available in the provided evidence for direct comparison.
- The target compound’s exact CAS number and synthetic routes are unspecified, limiting further validation.
Q & A
Q. What synthetic routes and characterization techniques are recommended for synthesizing {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine?
- Synthesis :
- Condensation Reactions : Use histidine methyl ester derivatives with carbonylating agents (e.g., 1,1'-carbonyldiimidazole, Im₂CO) in DMF to form the imidazopyrimidine core .
- Amination : Introduce the methanamine group via reductive amination or nucleophilic substitution.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane for isolation .
- Characterization :
Q. How can researchers assess the purity and stability of this compound?
- Purity Analysis :
- Stability Testing :
Advanced Research Questions
Q. What methodologies are used to evaluate the biological activity of this compound, such as antimicrobial or anticancer properties?
- In Vitro Assays :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Studies :
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based substrates .
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Derivatization Strategies :
- Data Analysis :
Q. What strategies improve the solubility and bioavailability of this compound for preclinical studies?
Q. How are mechanistic studies conducted to elucidate the compound’s interaction with biological targets?
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified receptors (e.g., GPCRs) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding residues .
- Cell-Based Assays :
- siRNA Knockdown : Silence putative targets to confirm functional relevance in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
